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Compound of Interest

Compound Name: Methyl 3-chlorobenzoate

Cat. No.: B147285

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and
agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data

acquisition.

Molecular Structure

Methyl 3-chlorobenzoate is an organic compound with the chemical formula CsH7CIOx. Its
structure consists of a benzene ring substituted with a chlorine atom at the meta position (C3)
and a methyl ester group at the C1 position.

Figure 1: Chemical structure of Methyl 3-chlorobenzoate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 3-chlorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Methyl 3-chlorobenzoate (Solvent: CDCIs)
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
7.97 t 1.8 1H H-2
7.90 dt 7.8,1.3 1H H-6
7.48 ddd 8.0,22,1.1 1H H-4
7.35 t 7.9 1H H-5
3.89 S - 3H -OCHs

Table 2: 13C NMR Spectroscopic Data for Methyl 3-chlorobenzoate (Solvent: CDCls)

Chemical Shift (6) ppm Assignment
165.8 C=0 (ester)
134.5 C-Cl

132.8 C-1

131.8 C-5

129.6 C-4

127.6 C-2 or C-6
127.6 C-6orC-2
52.3 -OCHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl 3-chlorobenzoate
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (methyl)
~1730-1715 Strong C=0 stretch (ester)

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester)
~800-600 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization - El) for Methyl 3-chlorobenzoate[1]

mlz Relative Intensity (%) Assignment

170 72.0 [M]* (Molecular ion)

175 4.0 £I:/I(;r|)2]+ (Isotope peak due to
139 100 [M - OCHs]*

111 99.9 [M - COOCH3s]*

75 55.2 [CeHaClI]* fragment

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy

3.1.1. Sample Preparation

o Sample Weighing: Accurately weigh 5-20 mg of Methyl 3-chlorobenzoate for *H NMR or
20-50 mg for 3C NMR into a clean, dry vial.[2]
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» Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCls) containing
an internal standard (e.g., tetramethylsilane, TMS) to the vial.[2][3]

 Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution of the
sample.

o Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly
into a clean 5 mm NMR tube to remove any particulate matter.[4] The final sample depth in
the tube should be approximately 4-5 cm.[2]

o Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.1.2. Instrument Parameters and Data Acquisition
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Figure 2: General workflow for NMR data acquisition.

e Instrument Setup: The NMR spectra are typically acquired on a 400 MHz or 500 MHz
spectrometer.

o Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCls
solvent to ensure field stability.[2]

e Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain
sharp, symmetrical peaks.[2]

e Tuning and Matching: The NMR probe is tuned to the appropriate frequency for the nucleus
being observed (*H or 13C) and matched to the spectrometer's electronics to maximize
signal-to-noise.[2]

e Acquisition Parameters:
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o 'H NMR: A sufficient number of scans (typically 8-16) are acquired with a spectral width of
approximately 10-12 ppm and a relaxation delay of 1-2 seconds.

o 13C NMR: A larger number of scans (typically 128 or more) are required due to the lower
natural abundance and sensitivity of the 13C nucleus. A wider spectral width (e.g., 0-200
ppm) and a relaxation delay of 2-5 seconds are used.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase
corrected, and baseline corrected to produce the final spectrum. Chemical shifts are
referenced to the internal standard (TMS at 0.00 ppm).

Attenuated Total Reflectance (ATR) - Fourier Transform
Infrared (FTIR) Spectroscopy

3.2.1. Sample Preparation and Data Acquisition
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Figure 3: Workflow for ATR-FTIR analysis of a liquid sample.

e Instrument and Accessory: An FTIR spectrometer equipped with a single-reflection diamond
ATR accessory is typically used.

e Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected
to account for atmospheric and instrumental interferences. The crystal should be cleaned
with a suitable solvent (e.g., isopropanol) and dried completely before collecting the
background.

o Sample Application: A small drop of neat Methyl 3-chlorobenzoate is placed directly onto
the ATR crystal, ensuring complete coverage of the crystal surface.[5]

o Data Collection: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-
added at a resolution of 4 cm~1 over a spectral range of 4000-400 cm~1.
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» Post-Measurement Cleaning: After the measurement, the sample is wiped from the ATR
crystal using a soft tissue, and the crystal is cleaned with an appropriate solvent to prepare
for the next sample.[5]

Electron lonization (El) - Mass Spectrometry (MS)

3.3.1. Sample Introduction and lonization

o Sample Introduction: For a volatile liquid like Methyl 3-chlorobenzoate, the sample is
typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a
direct insertion probe. For GC-MS, a dilute solution of the sample in a volatile solvent is
injected into the GC, where it is vaporized and separated from the solvent before entering
the ion source. With a direct insertion probe, a small amount of the liquid sample is placed in
a capillary tube which is then inserted into the ion source and heated to induce vaporization.

[6]

« lonization: In the ion source, the gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV).[6][7] This causes the removal of an electron from the
molecule, forming a positively charged molecular ion ([M]*). The excess energy imparted
during ionization leads to fragmentation of the molecular ion into smaller, characteristic
fragment ions.[6]

3.3.2. Mass Analysis and Detection
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Figure 4: General workflow for EI-MS analysis.

» lon Acceleration: The positively charged ions (molecular ion and fragment ions) are
accelerated out of the ion source by an electric field.

o Mass Analysis: The accelerated ions then enter a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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o Detection: The separated ions are detected by an electron multiplier or a similar detector,
which generates a signal proportional to the number of ions at each m/z value.

e Spectrum Generation: The instrument's software processes these signals to generate a
mass spectrum, which is a plot of relative ion abundance versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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